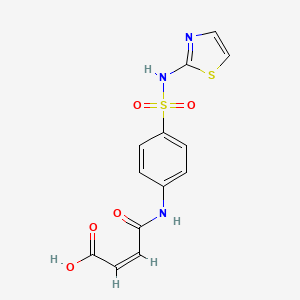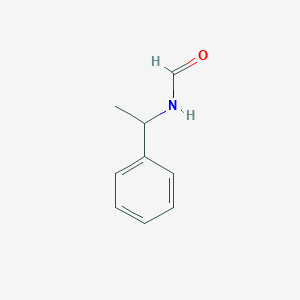
1-Cyclopentylguanidine
Overview
Description
1-Cyclopentylguanidine (1-CPG) is an organic compound belonging to the class of guanidine compounds. It is a colorless solid that is soluble in water and has a wide range of applications in the scientific community. It is used as a reagent for the synthesis of various compounds, as well as for the study of its biochemical and physiological effects.
Scientific Research Applications
Cell Penetrating Peptides (CPPs)
1-Cyclopentylguanidine: has been studied for its role in the development of dendritic guanidines , which are efficient analogues of CPPs . These dendritic structures, with multiple guanidine groups, offer advantages in clinical therapeutics and imaging agents due to their high symmetry, which allows for efficient synthesis and straightforward conjugation to cargos. Their tunable chemical structures and properties, such as flexibility and the number of guanidine groups, can be adjusted by altering the dendritic backbone or the linkages to the guanidine groups.
Drug Delivery Systems
The dendritic guanidines derived from 1-Cyclopentylguanidine can be used to enhance the intracellular delivery of biologically significant cargos, including proteins and nanoparticles . This is particularly important for drug candidates based on peptides and oligonucleotides, which often struggle to reach their target sites within cells due to their inability to traverse cell membranes.
Superbases in Organic Synthesis
Guanidine-containing compounds, such as 1-Cyclopentylguanidine , have unique properties that make them superbases, which are highly sought after in organic synthesis . These superbases are used in various chemical reactions, including organocatalysis, where they can act as catalysts to speed up the reaction without being consumed in the process.
Biocompatibility and Toxicity Studies
The biocompatibility and toxicity of guanidine derivatives are critical for their application in biomedical fields . Studies have focused on lower generation dendrimers when these have exhibited sufficient cell penetration and have been decorated with functionalities like guanidines for cell uptake and hydroxyls for biocompatibility .
Synthesis of Bicyclic Guanidine-Containing Compounds
1-Cyclopentylguanidine: is involved in the synthesis of bicyclic guanidine-containing compounds, which have received attention due to their applications in organocatalysis and as superbases . These compounds are valuable in the preparation of new materials for drug delivery and imaging agents.
Chemical and Biochemical Engineering
The versatility of 1-Cyclopentylguanidine in chemical structure modification makes it a valuable compound in chemical and biochemical engineering . Its ability to be synthesized efficiently and conjugated to various cargos using simple synthetic methods opens up possibilities for innovative engineering solutions in the delivery of drugs and imaging agents.
properties
IUPAC Name |
2-cyclopentylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLOWYRNTUVMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279261 | |
| Record name | 1-cyclopentylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45715-47-7 | |
| Record name | 1-cyclopentylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2)](/img/structure/B1616638.png)
![Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B1616639.png)
